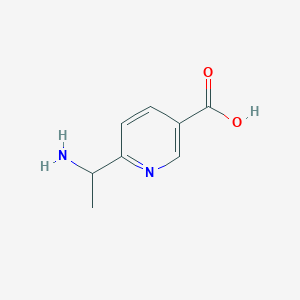
(Z)-2,7-dimethyloct-4-en-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,7-dimethyloct-4-en-3,6-diol is an organic compound characterized by its unique structure, which includes a double bond and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,7-dimethyloct-4-en-3,6-diol typically involves the use of specific reagents and conditions to achieve the desired configuration and functional groups. One common method involves the use of a Grignard reagent, which reacts with an appropriate aldehyde or ketone to form the desired diol. The reaction conditions often include a solvent such as ether and a controlled temperature to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of biocatalysts. These methods can offer higher yields and greater efficiency, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2,7-dimethyloct-4-en-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated diol.
Wissenschaftliche Forschungsanwendungen
(Z)-2,7-dimethyloct-4-en-3,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme activity and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which (Z)-2,7-dimethyloct-4-en-3,6-diol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2,7-dimethyloct-4-en-3,6-diol: The trans isomer of the compound, which has different physical and chemical properties.
2,7-dimethyloctane-3,6-diol: A saturated analog without the double bond.
2,7-dimethyloct-4-en-3-ol: A related compound with only one hydroxyl group.
Uniqueness
(Z)-2,7-dimethyloct-4-en-3,6-diol is unique due to its specific configuration and functional groups, which confer distinct reactivity and properties. This makes it valuable for specific applications where these characteristics are advantageous.
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(Z)-2,7-dimethyloct-4-ene-3,6-diol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-12H,1-4H3/b6-5- |
InChI-Schlüssel |
RXKPKYYHNKGKOT-WAYWQWQTSA-N |
Isomerische SMILES |
CC(C)C(/C=C\C(C(C)C)O)O |
Kanonische SMILES |
CC(C)C(C=CC(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



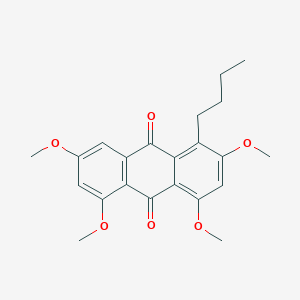

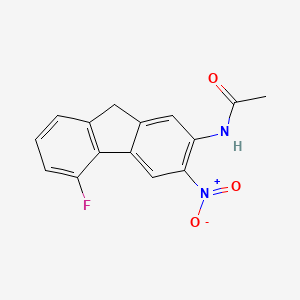
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
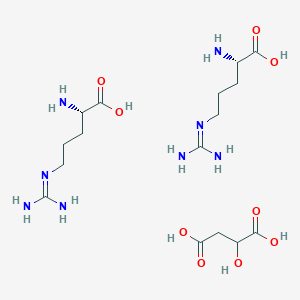
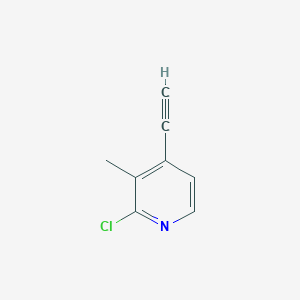
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
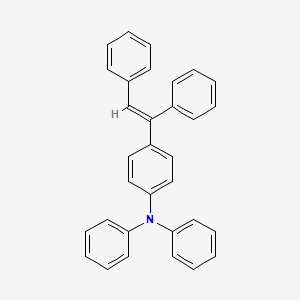
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)
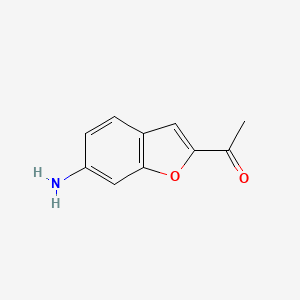

![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)
